CYP2C9 Inhibition: 5-Fold Greater Potency of the Ethyl Ester (TA-EE) Versus Tienilic Acid (TA) in Human Liver Microsomes
In a direct head-to-head screen of 10 tienilic acid analogs using pooled human liver microsomes (HLMs), the ethyl ester analog (TA-EE, identical to Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate) exhibited the lowest IC50 among all compounds tested, with a value of 0.028 ± 0.020 µM. This represents an approximately 5-fold lower IC50 (i.e., higher inhibitory potency) compared to the parent compound tienilic acid (TA), which showed an IC50 of 0.14 ± 0.09 µM under identical assay conditions [1]. Both TA and TA-EE were among only three out of ten compounds that demonstrated competitive and time-dependent inhibition of CYP2C9, confirming that the ethyl ester retains the mechanism-based inactivation profile while achieving significantly enhanced potency [1].
| Evidence Dimension | CYP2C9 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.028 ± 0.020 µM (TA-EE, ethyl ester) |
| Comparator Or Baseline | Tienilic acid (TA): IC50 = 0.14 ± 0.09 µM |
| Quantified Difference | ~5-fold lower IC50 for TA-EE (more potent inhibitor) |
| Conditions | Pooled human liver microsomes; competitive and time-dependent inhibition assay; 10 compound panel; pre-incubation with NADPH |
Why This Matters
For researchers designing CYP2C9 inhibition studies or evaluating mechanism-based inactivation, the 5-fold potency difference means that substituting the free acid with the ethyl ester will yield materially different IC50 values and could lead to incorrect classification of inhibitory risk if the wrong analog is procured.
- [1] Tay S, Le H, Ford KA, Nelson SD, Khojasteh SC, Rademacher PM. Mechanistic studies of the cationic binding pocket of CYP2C9 in vitro and in silico: metabolism of nonionizable analogs of tienilic acid. Drug Metab Dispos. 2014 Nov;42(11):1955-63. doi: 10.1124/dmd.114.059022. PMID: 25187484. View Source
